molecular formula C29H27F2N B14275212 Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- CAS No. 144236-73-7

Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-

Cat. No.: B14275212
CAS No.: 144236-73-7
M. Wt: 427.5 g/mol
InChI Key: MTXNLGFFZJZTIC-UHFFFAOYSA-N
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Description

Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- is a synthetic organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, substituted with bis(4-fluorophenyl)methyl and 2-naphthalenylmethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of piperidine with bis(4-fluorophenyl)methyl chloride and 2-naphthalenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the aromatic groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bis(4-fluorophenyl)methyl chloride and 2-naphthalenylmethyl chloride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimalarial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • [1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Uniqueness

Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorinated aromatic groups and a naphthalenylmethyl group makes it particularly interesting for research and development in various fields.

Properties

CAS No.

144236-73-7

Molecular Formula

C29H27F2N

Molecular Weight

427.5 g/mol

IUPAC Name

4-[bis(4-fluorophenyl)methyl]-1-(naphthalen-2-ylmethyl)piperidine

InChI

InChI=1S/C29H27F2N/c30-27-11-7-23(8-12-27)29(24-9-13-28(31)14-10-24)25-15-17-32(18-16-25)20-21-5-6-22-3-1-2-4-26(22)19-21/h1-14,19,25,29H,15-18,20H2

InChI Key

MTXNLGFFZJZTIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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